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Compound of Interest

Compound Name: 4-Pentenoic acid

Cat. No.: B046785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 4-pentenoic acid, a

valuable building block in organic synthesis. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a

foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary
The spectral data for 4-pentenoic acid is summarized below, providing a quick reference for its

key characterization features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Spectral Data

The proton NMR spectrum of 4-pentenoic acid exhibits characteristic signals corresponding to

its five distinct protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

H-5 (a, a') ~5.0-5.1 Multiplet

H-4 (b) ~5.7-5.9 Multiplet

H-3 (c) ~2.3-2.4 Quartet ~7.0

H-2 (d) ~2.4-2.5 Triplet ~7.5

-COOH (e) ~11.0-12.0 Singlet (broad)

1.1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (ppm)

C-1 (-COOH) ~179

C-2 (-CH₂-) ~33

C-3 (-CH₂-) ~28

C-4 (=CH-) ~137

C-5 (=CH₂) ~115

Infrared (IR) Spectroscopy
The IR spectrum of 4-pentenoic acid displays characteristic absorption bands indicative of its

functional groups.
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Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (carboxylic acid

dimer)
2500-3300 Broad, Strong

C-H stretch (sp² C-H) ~3080 Medium

C-H stretch (sp³ C-H) 2850-2960 Medium

C=O stretch (carboxylic acid) ~1710 Strong

C=C stretch (alkene) ~1640 Medium

C-O stretch (carboxylic acid) 1210-1320 Strong

=C-H bend (out-of-plane) ~915, ~995 Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-pentenoic acid results in a characteristic

fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

100 ~5 [M]⁺ (Molecular Ion)

60 100
[CH₃COOH₂]⁺ (McLafferty

rearrangement)

41 ~80 [C₃H₅]⁺ (Allyl cation)

55 ~75 [C₄H₇]⁺

45 ~50 [COOH]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 4-pentenoic
acid.

NMR Spectroscopy
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2.1.1. Sample Preparation

Approximately 10-20 mg of 4-pentenoic acid is accurately weighed and dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For

routine analysis, the residual solvent peak can also be used for referencing.

The solution is transferred to a 5 mm NMR tube.

The tube is capped and gently agitated to ensure a homogeneous solution.

2.1.2. ¹H NMR Acquisition

Instrument: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

Data Processing: Fourier transformation, phase correction, and baseline correction are

applied to the raw data.

2.1.3. ¹³C NMR Acquisition

Instrument: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-

noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Data Processing: Fourier transformation, phase correction, and baseline correction are

applied.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)

A drop of neat 4-pentenoic acid is placed on the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film.

2.2.2. FT-IR Acquisition

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

Mode: Transmission.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty salt plates is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
2.3.1. Sample Introduction (GC-MS)

A dilute solution of 4-pentenoic acid in a volatile organic solvent (e.g., dichloromethane or

diethyl ether) is prepared.

The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The

GC separates the analyte from any impurities before it enters the mass spectrometer.

2.3.2. Electron Ionization (EI) Mass Spectrum Acquisition
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Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-200.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Visualized Spectral Correlations
The following diagrams illustrate key relationships within the spectral data of 4-pentenoic acid.

4-Pentenoic Acid Structure

Key ¹H-¹H Couplings

H-4 (~5.8 ppm)

H-5 (~5.05 ppm)

 J (vicinal/geminal)

H-3 (~2.35 ppm) J (allylic) H-2 (~2.45 ppm) J (vicinal)

Click to download full resolution via product page

¹H-¹H NMR coupling network in 4-pentenoic acid.
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Primary fragmentation pathways of 4-pentenoic acid in EI-MS.

To cite this document: BenchChem. [A Comprehensive Guide to the Spectral Analysis of 4-
Pentenoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046785#4-pentenoic-acid-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b046785?utm_src=pdf-body-img
https://www.benchchem.com/product/b046785?utm_src=pdf-body
https://www.benchchem.com/product/b046785#4-pentenoic-acid-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b046785#4-pentenoic-acid-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b046785#4-pentenoic-acid-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

